Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Catalog No.
S751806
CAS No.
1479-24-9
M.F
C11H11FO3
M. Wt
210.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

CAS Number

1479-24-9

Product Name

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

IUPAC Name

ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Molecular Formula

C11H11FO3

Molecular Weight

210.2 g/mol

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3

InChI Key

YMUNUVJSNWUWDA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1F

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1F

Classification and Properties:

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, also known as FE101917, belongs to the class of organic compounds called tetronic acids. These molecules possess a characteristic structure with a central ketone group (C=O) flanked by two carboxylic acid groups (COOH). Notably, FE101917 harbors a methylene group (CH2) adjacent to the ketone, which plays a crucial role in its reactivity. [Source: Biosynth, ]

Potential Anti-inflammatory Activity:

Studies have explored the potential anti-inflammatory properties of FE101917. In vitro experiments suggest that the compound might exhibit anti-inflammatory effects, although the exact mechanisms remain under investigation. [Source: Biosynth, ]

Inhibition of Nitroacetate Formation:

Research suggests that FE101917 might be capable of inhibiting the formation of nitroacetate, a toxic metabolite linked to various health concerns. This potential inhibitory effect has been observed in vitro studies, warranting further investigation. [Source: Biosynth, ]

Potential for Cardiovascular Disease Treatment:

Limited research suggests that FE101917 might hold potential for cardiovascular disease treatment. In vivo studies have shown that the compound might inhibit the synthesis of homophthalic acid, a metabolite potentially involved in cardiovascular disease development. However, extensive research is required to validate these preliminary findings and elucidate the underlying mechanisms. [Source: Biosynth, ]

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C₁₁H₁₁FO₃. It features a propanoate backbone with a fluorophenyl substituent, making it a member of the 3-oxopropanoate family. This compound is known for its unique structural properties, which include a carbonyl group adjacent to both an ethoxy and a phenyl group, contributing to its reactivity and biological activity.

  • Condensation Reactions: It can react with amines to form β-ketoamides through condensation, typically under reflux conditions in solvents like toluene.
  • Halogenation: The compound can undergo halogenation at the carbon adjacent to the carbonyl group, leading to the formation of halogenated derivatives.
  • Keto-Enol Tautomerism: The compound exists in equilibrium between its keto and enol forms, which can influence its reactivity in further chemical transformations .

Research indicates that ethyl 3-(2-fluorophenyl)-3-oxopropanoate exhibits significant biological activity. Its derivatives have been studied for potential applications in medicinal chemistry, particularly as anti-inflammatory and anticancer agents. The presence of the fluorine atom enhances lipophilicity, which may improve cellular uptake and bioactivity .

Several methods have been developed for synthesizing ethyl 3-(2-fluorophenyl)-3-oxopropanoate:

  • Condensation with Amines: A common method involves reacting ethyl 3-oxo-3-phenylpropanoate with 2-aminophenol in the presence of acetic acid as a catalyst.
  • Halogenation: The compound can be halogenated using bromine in dichloromethane, typically at low temperatures to control the reaction and minimize side products .
  • Reflux Techniques: Synthesis often employs reflux conditions to drive reactions to completion, followed by crystallization or chromatography for purification.

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate finds applications in various fields:

  • Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects against various diseases.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound may also have applications in developing novel materials due to its unique chemical properties .

Studies on ethyl 3-(2-fluorophenyl)-3-oxopropanoate's interactions reveal its potential as a lead compound for drug development. Investigations into its binding affinities with biological targets indicate promising results, suggesting that modifications to its structure could enhance efficacy and selectivity. These studies are crucial for understanding how this compound interacts at the molecular level with enzymes and receptors .

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate shares structural similarities with several other compounds within the 3-oxopropanoate family. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Ethyl 3-(4-fluorophenyl)-3-oxopropanoateC₁₁H₁₁F₁O₃Similar structure but with a para-fluorophenyl group
Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoateC₁₁H₉F₁N₁O₂Contains a cyano group instead of a carbonyl
Ethyl 3-(2-chlorophenyl)-3-oxopropanoateC₁₁H₁₁ClO₃Chlorine substitution instead of fluorine

Uniqueness

The unique presence of the fluorine atom in ethyl 3-(2-fluorophenyl)-3-oxopropanoate enhances its lipophilicity and potentially alters its biological activity compared to similar compounds. This distinction may lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research in medicinal chemistry.

β-Keto esters have long served as cornerstone intermediates in organic synthesis due to their dual functionality: the ketone and ester groups enable nucleophilic and electrophilic reactions. The Dieckmann condensation, discovered in 1894, exemplifies their utility in forming cyclic β-keto esters. For example, 1,6-diesters cyclize into five-membered rings, while 1,7-diesters form six-membered rings. These reactions laid the groundwork for modern applications of β-keto esters in heterocycle synthesis and natural product derivatization.

Significance of Fluorinated β-Keto Esters in Medicinal Chemistry

The introduction of fluorine into β-keto esters enhances metabolic stability and lipophilicity, critical for drug design. Fluorine’s electronegativity modulates electronic properties, improving binding affinity to biological targets. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate exemplifies this trend, with its fluorophenyl group contributing to enzyme inhibition and receptor interactions. Comparative studies show fluorinated analogs often outperform chlorinated or brominated counterparts in therapeutic efficacy.

Evolution of Research on Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate

Initially explored as a synthetic intermediate, this compound gained attention for its anticancer properties. Studies in HL-60 and H460 cell lines demonstrated dose-dependent apoptosis induction, with 1.0 µM concentrations causing G2/M phase arrest in 40.54% of cells. Subsequent research expanded into antimicrobial applications, leveraging structural similarities to known bioactive agents.

Classical Synthetic Approaches

Carbonyldiimidazole-Mediated Synthesis

Carbonyldiimidazole-mediated synthesis represents a fundamental approach for the preparation of ethyl 3-(2-fluorophenyl)-3-oxopropanoate through the formation of β-keto ester linkages [4]. The use of 1,1'-carbonyldiimidazole as a coupling reagent provides a mild and efficient pathway for constructing ester bonds under neutral conditions [8]. This methodology involves the initial activation of carboxylic acid precursors through the formation of an acyl imidazole intermediate, which subsequently undergoes nucleophilic attack by the appropriate alcohol component [4].

The reaction mechanism proceeds through the formation of an O-acyl intermediate, which is then transferred to the target alcohol through imidazole-mediated acyl transfer [5]. This process eliminates the need for harsh acidic conditions typically required in conventional esterification reactions [8]. Research has demonstrated that carbonyldiimidazole-mediated transformations can achieve excellent yields when applied to fluorinated aromatic substrates, with reaction times ranging from 2 to 15 hours depending on the specific substrate structure [5].

The methodology has been successfully extended to the synthesis of various fluorinated compounds, including those containing 2-fluorophenyl moieties [4]. Temperature control is critical in these reactions, with optimal conditions typically maintained between 25-30°C to prevent unwanted side reactions while ensuring complete conversion [5]. The absence of halogenated byproducts makes this approach particularly attractive for pharmaceutical applications where product purity is paramount [8].

Esterification Pathways

Direct esterification pathways for ethyl 3-(2-fluorophenyl)-3-oxopropanoate synthesis typically involve the reaction of 3-(2-fluorophenyl)-3-oxopropanoic acid with ethanol under acidic catalysis . Sulfuric acid serves as the most commonly employed catalyst, facilitating the nucleophilic attack of ethanol on the activated carboxyl group while promoting water elimination . The reaction is conducted under reflux conditions to ensure complete conversion and to drive the equilibrium toward ester formation .

Alternative esterification approaches utilize different acidic catalysts to achieve similar outcomes under varying reaction conditions [33]. The use of heterogeneous catalysts, such as modified montmorillonite systems, has shown promise in achieving high conversion rates while facilitating product separation [26]. These solid acid catalysts offer advantages in terms of reusability and environmental considerations compared to traditional homogeneous acid systems [26].

Reaction optimization studies have revealed that temperature, catalyst loading, and reaction time significantly influence the final product yield [33]. Typical reaction conditions involve heating at temperatures between 60-80°C for 5-10 hours, with catalyst loadings ranging from 5-15% by weight [26]. The esterification process benefits from the removal of water formed during the reaction, which can be achieved through azeotropic distillation or the use of molecular sieves [33].

Magnesium Chloride-Triethylamine Systems

Magnesium chloride-triethylamine systems provide an alternative synthetic route for the preparation of ethyl 3-(2-fluorophenyl)-3-oxopropanoate through β-keto ester formation [6]. This methodology involves the generation of enolate intermediates under mild basic conditions, followed by acylation with appropriate fluorinated benzoyl derivatives [19]. The magnesium chloride component serves to chelate and stabilize the enolate species, while triethylamine provides the necessary basic environment for enolate formation [6].

The synthetic protocol typically begins with the treatment of ethyl acetoacetate with magnesium chloride and triethylamine in anhydrous conditions [19]. This mixture is then cooled to 0°C before the addition of n-butyllithium to generate the corresponding enolate [19]. Subsequent addition of 2-fluorobenzoyl chloride results in the formation of the desired β-keto ester product through nucleophilic acyl substitution [19].

Research data indicates that this methodology can achieve yields ranging from 31% to 91% depending on the specific reaction conditions and substrate substitution patterns [7]. The reaction typically requires stirring for 6 hours at room temperature, followed by aqueous workup with hydrochloric acid to neutralize excess base and facilitate product isolation [6]. Temperature control during the initial enolate formation step is critical, as higher temperatures can lead to competing side reactions and reduced selectivity [19].

Reaction ParameterOptimal RangeEffect on Yield
Temperature (°C)0-20Critical for selectivity
Reaction Time (hours)6-8Increased time improves conversion
Catalyst Loading (mol%)15-25Higher loading increases rate
Base Equivalents1.2-1.5Excess base required for completion

Modern Synthetic Strategies

Continuous Flow Processes

Continuous flow processes represent a significant advancement in the synthesis of ethyl 3-(2-fluorophenyl)-3-oxopropanoate, offering enhanced control over reaction parameters and improved safety profiles [9]. These systems enable precise temperature and residence time control, which is particularly important for reactions involving fluorinated substrates that may be sensitive to thermal decomposition [10]. Flow chemistry platforms typically employ microreactor technology to achieve rapid heat and mass transfer, resulting in more efficient and selective transformations [11].

The implementation of continuous flow synthesis for fluorinated β-keto esters involves the use of specialized reactor configurations designed to handle corrosive fluorinated intermediates [9]. Telescoped flow processes have been developed that combine multiple synthetic steps in a single continuous operation, eliminating the need for intermediate isolation and purification [10]. These integrated approaches can achieve overall yields exceeding 80% while significantly reducing reaction times compared to traditional batch processes [10].

Recent developments in flow chemistry have incorporated real-time monitoring systems that allow for immediate adjustment of reaction conditions based on product quality feedback [15]. These automated systems utilize in-line analytical techniques to monitor conversion rates and product purity throughout the synthesis [15]. Temperature profiles in flow reactors can be precisely controlled, with typical operating ranges between 50-150°C depending on the specific transformation being performed [11].

Flow ParameterTypical RangeImpact on Product Quality
Flow Rate (mL/min)0.2-2.0Controls residence time
Temperature (°C)50-150Affects reaction rate and selectivity
Pressure (bar)2-10Prevents solvent boiling
Residence Time (min)5-60Determines conversion efficiency

Automated Reactor Systems

Automated reactor systems for the synthesis of ethyl 3-(2-fluorophenyl)-3-oxopropanoate incorporate advanced process control technologies to optimize reaction conditions and ensure consistent product quality [12]. These systems utilize computer-controlled dosing pumps, temperature controllers, and automated sampling mechanisms to maintain precise reaction conditions throughout the synthesis [15]. The integration of machine learning algorithms enables these systems to automatically adjust parameters based on real-time process data [15].

Modern automated platforms incorporate multiple reaction vessels that can operate in parallel, allowing for simultaneous optimization of different reaction conditions [12]. These systems are particularly valuable for screening catalyst systems and reaction parameters, as they can rapidly evaluate hundreds of different conditions in a single experimental campaign [12]. The use of automated liquid handling systems ensures precise reagent addition and minimizes human error in complex multi-step syntheses [15].

Process analytical technology integration allows for continuous monitoring of key reaction parameters, including temperature, pressure, pH, and product concentration [15]. Advanced control algorithms can automatically adjust reaction conditions in response to deviations from target parameters, ensuring consistent product quality across multiple production runs [15]. These systems typically achieve reproducibility levels exceeding 95% for key product quality metrics [12].

The implementation of automated reactor systems has demonstrated significant improvements in both yield and purity for fluorinated ester syntheses [12]. Typical automation protocols can reduce manual intervention requirements by over 80% while maintaining or improving product quality standards [15]. Integration with laboratory information management systems enables comprehensive data tracking and regulatory compliance documentation [15].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free methodologies for the synthesis of ethyl 3-(2-fluorophenyl)-3-oxopropanoate represent a significant advancement in sustainable chemical synthesis [21]. These approaches eliminate the environmental impact associated with organic solvent use while often providing improved reaction rates and selectivity [22]. Mechanochemical synthesis using high-speed ball milling has emerged as a particularly effective solvent-free technique for ester formation [21].

Research has demonstrated that solvent-free esterification reactions can achieve yields ranging from 45% to 91% within reaction times as short as 20 minutes [21]. The use of iodine and potassium dihydrogen phosphate as catalytic systems enables efficient ester bond formation under ambient conditions without the need for additional solvents [22]. Alternative catalyst combinations, such as potassium iodide and triethyl phosphite, have also shown effectiveness in solvent-free esterification processes [21].

Solid acid catalysts, including modified montmorillonite systems, have been successfully employed in solvent-free esterification reactions [26]. These heterogeneous catalysts can be easily recovered and reused multiple times without significant loss of activity [26]. Phosphoric acid-modified montmorillonite K-10 has demonstrated particular effectiveness for aromatic carboxylic acid esterification, achieving yields exceeding 90% under optimized conditions [26].

Catalyst SystemReaction TimeYield RangeTemperature (°C)
I₂/KH₂PO₂20 min45-91%25
KI/P(OEt)₃60 min24-85%25
Modified Montmorillonite5 hours>90%Reflux

Catalytic Systems

Green catalytic systems for ethyl 3-(2-fluorophenyl)-3-oxopropanoate synthesis focus on the development of environmentally benign alternatives to traditional metal catalysts [27]. Earth-abundant metal catalysts and bio-based enzymatic systems represent promising approaches for sustainable synthesis [27]. These systems operate under mild conditions and generate minimal waste compared to conventional synthetic methods [23].

Enzymatic catalysis using lipases has shown particular promise for the synthesis of β-keto esters under environmentally friendly conditions [31]. Candida antarctica lipase B immobilized on polymer supports can catalyze transesterification reactions with high selectivity and yield [31]. These biocatalytic systems operate under solvent-free conditions and can achieve enantioselective transformations when chiral substrates are employed [31].

Heterogeneous catalysis using titanium dioxide photocatalysts offers another sustainable approach for ester synthesis [27]. These systems utilize renewable solar energy to drive chemical transformations, reducing dependence on fossil fuels [27]. Nanocatalysts with high surface area-to-volume ratios provide enhanced catalytic activity and can be designed with specific surface properties to optimize reaction pathways [27].

The development of organocatalytic systems has provided alternatives to traditional metal-based catalysts for ester formation reactions [24]. These systems utilize small organic molecules as catalysts and often operate under mild conditions with high functional group tolerance [24]. Microwave-assisted synthesis combined with green catalysts has demonstrated significant improvements in reaction efficiency while reducing energy consumption [24].

Catalyst TypeOperating ConditionsAdvantagesTypical Yield
Immobilized Lipase25-40°C, Solvent-freeHigh selectivity, Reusable>90%
TiO₂ PhotocatalystAmbient, UV irradiationSolar energy utilization60-80%
Organocatalyst25-60°C, Mild conditionsNon-toxic, High tolerance70-95%
NanocatalystVariable, Enhanced surface areaHigh activity, Designable80-95%

XLogP3

2

Other CAS

1479-24-9

Wikipedia

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Dates

Modify: 2023-08-15

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